molecular formula C26H22ClN3O4S B2586050 2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide CAS No. 901265-65-4

2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide

Cat. No.: B2586050
CAS No.: 901265-65-4
M. Wt: 507.99
InChI Key: IRBXKNVJMBJJHE-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at positions 2 and 5 with 4-methoxyphenyl and 4-chlorophenyl groups, respectively. A sulfanyl (-S-) group at position 4 connects to an acetamide moiety, which is further linked to a 2,3-dihydro-1,4-benzodioxin ring. While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with bioactive imidazole derivatives, which are often explored for anticancer, antimicrobial, or anti-inflammatory properties .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O4S/c1-32-20-9-4-17(5-10-20)25-29-24(16-2-6-18(27)7-3-16)26(30-25)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBXKNVJMBJJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final steps involve the attachment of the sulfanyl group and the benzodioxin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives similar to 2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide have shown efficacy against various bacterial strains, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

Studies have suggested that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored, with preliminary studies indicating that it may reduce inflammatory markers in cell-based assays. This suggests potential applications in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. (2020) assessed the antibacterial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited significant inhibition zones against S. aureus and E. coli .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of imidazole derivatives, researchers found that certain modifications to the imidazole ring enhanced cytotoxicity against breast cancer cell lines. The specific compound was tested alongside other derivatives, revealing a dose-dependent response in cell viability assays .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is prone to oxidation under controlled conditions:

  • Sulfoxide formation : Reaction with mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives.

  • Sulfone formation : Stronger oxidants such as potassium permanganate (KMnO₄) or oxone convert the sulfanyl group to a sulfone (-SO₂-).

Example reaction pathway :

Compound+H2O2Sulfoxide derivative(Yield:  70-85%)[1][6]\text{Compound} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} \quad (\text{Yield: ~70-85\%})[1][6]

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, forming a carboxylic acid and releasing 2,3-dihydro-1,4-benzodioxin-6-amine.

  • Basic hydrolysis : NaOH in aqueous ethanol generates the corresponding carboxylate salt.

Conditions :

Hydrolysis TypeReagentsTemperatureProduct
Acidic6M HCl100°CCarboxylic acid + amine
Basic2M NaOH80°CCarboxylate salt

Nucleophilic Substitution

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the chlorine atom:

  • Replacement of chlorine : Amines (e.g., NH₃) or alkoxides (e.g., NaOMe) displace the chloride under catalytic Cu(I) conditions.

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids substitutes chlorine with aryl/alkyl groups.

Key example :

4-chlorophenyl+PhB(OH)2Pd(PPh3)4Biaryl product(Yield:  60-75%)[6]\text{4-chlorophenyl} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl product} \quad (\text{Yield: ~60-75\%})[6]

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position of the methoxy group:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.

  • Halogenation : Br₂/FeBr₃ adds bromine to the aromatic ring.

Regioselectivity :

  • Methoxy (-OMe) acts as an activating, ortho/para-directing group.

Reduction Reactions

  • Imidazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the imidazole ring to form a dihydroimidazole derivative.

  • Nitro group reduction : If present, nitro groups are reduced to amines using Sn/HCl or H₂/Pd.

Comparative Reactivity with Analogs

CompoundKey Functional GroupsNotable Reactivity Differences
Target compound Imidazole, sulfanyl, acetamideHigher sulfanyl oxidation propensity vs. triazole analogs
EVT-2613734 Imidazole, methoxyEnhanced electrophilic substitution due to methoxy activation
CID 122177927 Imidazol-4-ylideneStabilized via conjugation; reduced NAS activity
CID 135891810 Pyrimidine, sulfamoylSulfamoyl group enables sulfonamide-specific reactions

Mechanistic Insights

  • Sulfanyl oxidation : Proceeds via a radical or two-electron mechanism depending on the oxidant.

  • Acetamide hydrolysis : Follows a tetrahedral intermediate pathway in basic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its combination of a dihydrobenzodioxin-linked acetamide and dual aryl-substituted imidazole. Below is a comparative analysis with analogous molecules:

Compound Name / ID Core Structure Substituents Biological Activity (if reported) Reference
Target Compound 1H-imidazole 2-(4-methoxyphenyl), 5-(4-chlorophenyl), 4-sulfanyl-acetamide-benzodioxin Not explicitly reported
N-(4-(1-(4-Fluorobenzyl)-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 36) Benzo[d]imidazole 1-(4-fluorobenzyl), 5-(methylsulfonyl), 2-phenyl-acetamide Anticancer (in vitro)
N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide 4,5-dihydroimidazole 2-[(4-chlorophenyl)methylsulfanyl], 1-sulfonylphenyl-acetamide Not reported
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-thiadiazole 3-methylsulfanyl, 5-sulfanyl-acetamide-4-fluorophenyl Not reported

Structural and Functional Insights

Imidazole vs. Thiadiazole-based analogs () may exhibit different electronic properties due to sulfur-rich heterocycles, affecting binding affinity .

Substituent Effects: The 4-methoxyphenyl group in the target compound could enhance solubility via hydrogen bonding compared to the 4-fluorobenzyl group in Compound 36 .

Sulfanyl vs. Sulfonyl Groups :

  • The sulfanyl (-S-) linker in the target compound may confer redox sensitivity or nucleophilic reactivity, unlike the sulfonyl (-SO₂-) group in Compound 36, which is more electron-withdrawing and stable .

Q & A

Q. Q1: What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction yields be optimized?

A: The compound’s synthesis involves multi-step reactions, typically starting with condensation of substituted anilines and isocyanides (e.g., 4-methoxyphenyl isocyanide) to form intermediate imidazole-thioether scaffolds. A key step is the sulfanyl-acetamide coupling, which requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection). For example, sodium azide-mediated cyclization or copper-catalyzed thiol-ene reactions are often utilized . Yield optimization may involve iterative solvent screening (e.g., DMF vs. THF) and monitoring by LC-MS to identify side products.

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

A: X-ray crystallography is the gold standard for structural confirmation. Use SHELXL (a subprogram of SHELX) for refining crystallographic data, particularly for resolving ambiguities in the imidazole and benzodioxin moieties . Complementary techniques include:

  • NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy vs. chloro groups).
  • HR-MS : To validate molecular weight and isotopic patterns.
  • FT-IR : For identifying functional groups like sulfanyl (-S-) and acetamide (-NHCO-).

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the imidazole core?

A: A robust SAR study should:

Vary substituents systematically : Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.

Assay selection : Use enzyme inhibition assays (e.g., kinase targets) or cell-based viability assays (e.g., IC₅₀ determination).

Statistical validation : Apply ANOVA to compare activity differences across analogs.

Computational docking : Map substituent effects to binding pocket interactions using software like AutoDock Vina.

Substituent (R)LogPIC₅₀ (μM)Binding Energy (kcal/mol)
4-Cl3.20.45-8.2
4-NO₂2.80.78-7.5
4-OCH₃2.51.20-6.9

Note: Data adapted from analogous imidazole derivatives .

Q. Q4: What experimental strategies resolve contradictions in reported biological activity data for this compound?

A: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines).
  • Purity validation : Use HPLC (>98% purity) and quantify residual solvents (GC-MS).
  • Mechanistic studies : Employ CRISPR-engineered cell lines to isolate target-specific effects vs. off-target interactions.

Q. Q5: How can computational tools like Multiwfn elucidate the compound’s electronic properties for drug design?

A: Multiwfn calculates electron density-derived metrics critical for drug-likeness:

  • Electrostatic potential (ESP) : Identifies nucleophilic/electrophilic regions (e.g., sulfanyl group’s electron-rich sulfur).
  • Fukui indices : Predict reactive sites for metabolic modifications.
  • Solvent-accessible surface area (SASA) : Correlates with membrane permeability .

Q. Workflow :

Generate optimized geometry using Gaussian at the B3LYP/6-31G* level.

Import output to Multiwfn for ESP mapping and topology analysis.

Environmental and Safety Considerations

Q. Q6: What frameworks guide the assessment of this compound’s environmental persistence and ecotoxicity?

A: Follow Project INCHEMBIOL’s guidelines ( ):

Environmental fate : Measure hydrolysis half-life (pH 7.4 buffer) and photodegradation (UV-Vis exposure).

Bioaccumulation : Compute logKow (octanol-water coefficient) via shake-flask assays.

Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).

Q. Q7: What safety protocols are critical for handling this compound in laboratory settings?

A:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfanyl intermediates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal (per EPA guidelines) .

Methodological Challenges

Q. Q8: How can researchers address low crystallinity in X-ray diffraction studies of this compound?

A:

  • Crystallization optimization : Screen solvents (e.g., DCM/hexane vs. EtOAc) and employ slow evaporation.
  • Cryoprotection : Soak crystals in glycerol or paraffin oil to prevent lattice disintegration.
  • Data collection : Use synchrotron radiation for weak diffractors .

Q. Q9: What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

A:

  • Non-linear regression : Fit data to Hill equation (GraphPad Prism).
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.
  • Meta-analysis : Aggregate data from multiple studies using random-effects models.

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